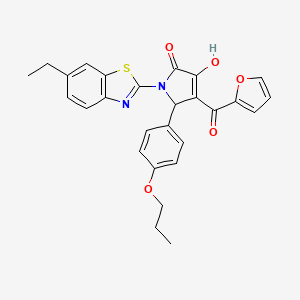
2-(1,3-benzothiazol-2-yl)-N'-(phenylacetyl)pyridine-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzothiazol-2-yl)-N’-(phenylacetyl)pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a pyridine ring, and a carbohydrazide group attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-N’-(phenylacetyl)pyridine-3-carbohydrazide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via a condensation reaction involving a suitable aldehyde and ammonia or an amine.
Coupling of Benzothiazole and Pyridine Rings: The benzothiazole and pyridine rings are coupled using a suitable coupling reagent such as phosphorus oxychloride (POCl3) or a similar reagent.
Introduction of the Carbohydrazide Group: The carbohydrazide group is introduced by reacting the coupled product with hydrazine hydrate under reflux conditions.
Phenylacetylation: The final step involves the acylation of the carbohydrazide with phenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and nucleophiles (amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2-(1,3-benzothiazol-2-yl)-N’-(phenylacetyl)pyridine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.
作用机制
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N’-(phenylacetyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound may inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to various biological effects such as cell cycle arrest, apoptosis, or inhibition of microbial growth.
相似化合物的比较
Similar Compounds
2-(1,3-benzothiazol-2-yl)-N’-(phenylacetyl)pyridine-3-carbohydrazide: Unique due to its specific combination of benzothiazole and pyridine rings with a carbohydrazide group.
2-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide: Lacks the phenylacetyl group, which may affect its biological activity and chemical properties.
N’-(phenylacetyl)pyridine-3-carbohydrazide:
Uniqueness
The uniqueness of 2-(1,3-benzothiazol-2-yl)-N’-(phenylacetyl)pyridine-3-carbohydrazide lies in its structural complexity and the presence of multiple functional groups, which confer diverse chemical reactivity and potential for various applications.
属性
分子式 |
C21H16N4O2S |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-2-yl)-N'-(2-phenylacetyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C21H16N4O2S/c26-18(13-14-7-2-1-3-8-14)24-25-20(27)15-9-6-12-22-19(15)21-23-16-10-4-5-11-17(16)28-21/h1-12H,13H2,(H,24,26)(H,25,27) |
InChI 键 |
DWMNMFWRHLIDRO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-Chlorophenyl)-4-[4-(2,4-dichlorobenzyl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B12153077.png)
![N-[4-(methylethyl)phenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]t hiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12153078.png)
![N-[(1Z)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B12153086.png)
![N-{4-[(6-methylheptan-2-yl)amino]-4-oxobutyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12153089.png)
![(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12153100.png)

![N-[(furan-2-yl)methyl]-6-imino-11-methyl-2-oxo-7-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12153107.png)
![2-(4-Butoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12153123.png)
![N-(2,4-difluorophenyl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12153126.png)
![7,9-Dibromo-5-(3,4-dimethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12153130.png)
![(2Z)-6-(2-chlorobenzyl)-2-(4-chlorobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12153133.png)
![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylphenyl)methanesulfonamide](/img/structure/B12153141.png)
![N-(5-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12153143.png)
![N-[4-(dimethylamino)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12153155.png)
